4-(4-Hexyloxybenzoyl)quinoline; 97%
Overview
Description
Quinoline is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in medicinal chemistry. Traditional and green synthetic approaches of quinoline and its analogs have been explored, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .Molecular Structure Analysis
The molecular formula of quinoline is C9H7N . It has a bicyclic structure, consisting of a benzene ring fused to a pyridine at two adjacent carbon atoms .Chemical Reactions Analysis
Quinoline undergoes various chemical reactions, including nucleophilic and electrophilic substitution . It’s used as a starting reagent for the synthesis of various complexes .Physical And Chemical Properties Analysis
Quinoline has a melting point of -17 to -13 °C (lit.), a boiling point of 113-114 °C/11 mmHg (lit.), and a density of 1.093 g/mL at 25 °C (lit.) .Scientific Research Applications
Medicinal Chemistry
Quinoline motifs, such as those found in 3-(4-Hexyloxybenzoyl)quinoline and 4-(4-Hexyloxybenzoyl)quinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have been found to exhibit anticancer activity . This makes them a potential candidate for the development of new anticancer drugs.
Antioxidant Activity
Quinoline derivatives also show antioxidant activity . This property can be harnessed in the development of drugs to combat oxidative stress-related diseases.
Anti-inflammatory Activity
The anti-inflammatory activity of quinoline derivatives makes them useful in the development of drugs for the treatment of inflammatory diseases .
Antimalarial Activity
Quinoline derivatives have been found to exhibit antimalarial activity . This makes them a potential candidate for the development of new antimalarial drugs.
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, the anti-SARS-CoV-2 activity of quinoline derivatives has gained significant attention . They could potentially be used in the development of treatments for COVID-19.
Antituberculosis Activity
Quinoline derivatives have been found to exhibit antituberculosis activity . This makes them a potential candidate for the development of new antituberculosis drugs.
Photovoltaic Applications
Quinoline derivatives have recently gained popularity in third-generation photovoltaic applications . They have been used in the design and architecture of photovoltaic cells, and their performance in polymer solar cells and dye-synthesized solar cells has been highlighted .
Mechanism of Action
Target of Action
Quinoline and its derivatives, which include this compound, have been reported to exhibit antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic activities . They have also been associated with the inhibition of bacterial gyrase and topoisomerase IV enzymes .
Mode of Action
Quinolines generally interact with their targets, such as bacterial gyrase and topoisomerase iv enzymes, by forming a ternary complex that blocks bacterial dna supercoiling . This interaction results in the inhibition of DNA replication and transcription, leading to bacterial cell death .
Biochemical Pathways
Quinolines are known to interfere with dna synthesis in bacteria by inhibiting the action of gyrase and topoisomerase iv enzymes . This interference disrupts the normal functioning of these enzymes, leading to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Quinolones, a class of compounds that includes this compound, are known for their broad-spectrum activity and excellent tissue penetration .
Result of Action
The action of quinolines generally results in the inhibition of bacterial growth and proliferation due to their interference with dna synthesis .
Action Environment
The efficacy of quinolines can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-hexoxyphenyl)-quinolin-3-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-2-3-4-7-14-25-20-12-10-17(11-13-20)22(24)19-15-18-8-5-6-9-21(18)23-16-19/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADSIXONBBSKNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266462 | |
Record name | [4-(Hexyloxy)phenyl]-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hexyloxybenzoyl)quinoline | |
CAS RN |
1187171-68-1 | |
Record name | [4-(Hexyloxy)phenyl]-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Hexyloxy)phenyl]-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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